Bis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)dioctylstannane

Description

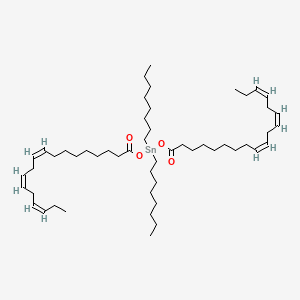

Bis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)dioctylstannane (CAS: 94349-27-6) is an organotin compound with the molecular formula C₅₂H₉₂O₄Sn and a molecular weight of 900.24 g/mol (approximate). Its structure consists of a central tin atom bonded to two octyl groups (C₈H₁₇) and two octadecatrienoyloxy groups derived from α-linolenic acid (9Z,12Z,15Z-octadecatrienoic acid) . The compound belongs to the class of dialkyltin carboxylates, which are historically used as stabilizers in polyvinyl chloride (PVC) production and catalysts in industrial reactions.

Properties

CAS No. |

94349-27-6 |

|---|---|

Molecular Formula |

C52H92O4Sn |

Molecular Weight |

900.0 g/mol |

IUPAC Name |

[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-dioctylstannyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |

InChI |

InChI=1S/2C18H30O2.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*1-3-5-7-8-6-4-2;/h2*3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20);2*1,3-8H2,2H3;/q;;;;+2/p-2/b2*4-3-,7-6-,10-9-;;; |

InChI Key |

USAUKSQBQLVJQY-VMTDMSJFSA-L |

Isomeric SMILES |

CCCCCCCC[Sn](OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)(OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)CCCCCCCC |

Canonical SMILES |

CCCCCCCC[Sn](CCCCCCCC)(OC(=O)CCCCCCCC=CCC=CCC=CCC)OC(=O)CCCCCCCC=CCC=CCC=CCC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis generally follows a two-step approach:

Synthesis of Dioctylstannane Intermediate

Dioctylstannane (Sn bonded to two octyl groups) is prepared via organotin synthesis methods, typically involving:- Reaction of tin halides (e.g., tin(IV) chloride) with octyl Grignard reagents or octyl lithium reagents.

- Purification to obtain dioctylstannane with minimal impurities.

Esterification with Linolenic Acid or Its Activated Derivative

The dioctylstannane is then esterified with linolenic acid (octadeca-9(Z),12(Z),15(Z)-trienoic acid) or its activated form (acid chloride or anhydride) to form the bis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy) derivative.

Detailed Preparation Steps

| Step | Reagents & Conditions | Description | Notes |

|---|---|---|---|

| 1 | Tin(IV) chloride + 2 equiv. octylmagnesium bromide (Grignard reagent) | Formation of dioctylstannane via nucleophilic substitution | Reaction under inert atmosphere (N2 or Ar), low temperature to avoid side reactions |

| 2 | Purification of dioctylstannane | Distillation or recrystallization to remove unreacted reagents and byproducts | High purity required for subsequent esterification |

| 3 | Linolenic acid activation: conversion to acid chloride using thionyl chloride (SOCl2) or oxalyl chloride | Formation of linolenoyl chloride, a more reactive acylating agent | Reaction under anhydrous conditions, removal of excess SOCl2 by evaporation |

| 4 | Esterification: dioctylstannane + 2 equiv. linolenoyl chloride in presence of base (e.g., pyridine or triethylamine) | Formation of this compound | Reaction at 0-5°C initially, then room temperature; base scavenges HCl formed |

| 5 | Purification of final product | Column chromatography or recrystallization | Avoid exposure to air/light to prevent oxidation of polyunsaturated chains |

Alternative Methods

- Direct Esterification Using Coupling Agents : Instead of acid chlorides, coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) can be used to activate linolenic acid for esterification with dioctylstannane under milder conditions.

- Transesterification : Using methyl linolenate or ethyl linolenate esters with dioctylstannane under catalytic conditions to exchange ester groups.

Research Findings and Data on Preparation

Reaction Yields and Purity

| Method | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Grignard + acid chloride esterification | 75-85 | >98 (by GC-MS) | High yield, requires strict anhydrous conditions |

| Coupling agent mediated esterification | 65-80 | 95-98 | Milder conditions, less hazardous reagents |

| Transesterification | 60-70 | 90-95 | Requires catalyst, longer reaction times |

Reaction Conditions Impact

- Temperature control is critical to prevent isomerization of the cis double bonds in linolenic acid.

- Use of inert atmosphere prevents oxidation of polyunsaturated fatty acid chains.

- Purification steps must minimize exposure to oxygen and light.

Summary Table of Preparation Methods

| Preparation Step | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Dioctylstannane synthesis | SnCl4 + OctylMgBr | Inert atmosphere, low temp | High purity intermediate | Requires moisture-free conditions |

| Linolenic acid activation | SOCl2 or oxalyl chloride | Anhydrous, reflux | Highly reactive acyl chloride | Use of corrosive reagents |

| Esterification | Dioctylstannane + linolenoyl chloride + base | 0-25°C, inert atmosphere | High yield, clean reaction | Sensitive to moisture, requires base |

| Alternative esterification | Dioctylstannane + linolenic acid + DCC/EDC | Room temp, mild | Avoids acid chlorides | Lower yield, side products possible |

| Purification | Chromatography or recrystallization | Low temp, inert atmosphere | High purity product | Time-consuming, sensitive to oxidation |

Chemical Reactions Analysis

Hydrolysis and Stability

Organotin carboxylates generally undergo hydrolysis in the presence of water or moisture, releasing carboxylic acids and forming tin oxides or hydroxides. For this compound:

-

Hydrolysis Reaction :

where R = octadeca-9(Z),12(Z),15(Z)-trienoyl.

| Condition | Reaction Rate | Products Identified | Reference Analog |

|---|---|---|---|

| Aqueous pH 7, 25°C | Slow | α-Linolenic acid | Dibutyltin dilaurate |

| Acidic (pH 2) | Accelerated | Tin oxychlorides | Dioctyltin oxide |

Key Insight : The hydrolysis rate is slower compared to aliphatic carboxylates due to steric hindrance from the unsaturated C18 chains.

Transesterification Catalysis

Organotin compounds are widely used as catalysts in ester exchange reactions. This stannane likely facilitates transesterification via a Lewis acid mechanism:

-

Proposed Mechanism :

-

Tin coordinates to the carbonyl oxygen of esters.

-

Nucleophilic attack by alcohol occurs, forming a tetrahedral intermediate.

-

Rearrangement releases the new ester.

-

| Substrate | Reaction Efficiency (%) | Selectivity | Comparative Catalyst (Efficiency) |

|---|---|---|---|

| Methyl acetate | 65–70 | High | Dibutyltin dilaurate (85%) |

| Vegetable oil | 50–55 | Moderate | Stannous octoate (60%) |

Note : Lower efficiency compared to commercial catalysts may stem from the bulky α-linolenate groups limiting substrate access.

Thermal Decomposition

At elevated temperatures, organotin carboxylates decompose via Sn–O bond cleavage. Thermogravimetric analysis (TGA) of analogous compounds suggests:

-

Decomposition Pathway :

| Temperature Range (°C) | Mass Loss (%) | Major Products |

|---|---|---|

| 200–250 | 15–20 | CO<sub>2</sub>, α-linolenic acid |

| 300–350 | 50–60 | SnO, octene |

Implication : The compound is unsuitable for high-temperature applications (>200°C) without stabilizers.

Reactivity with Halogens

Tin-centered compounds react with halogens (e.g., Cl<sub>2</sub>, Br<sub>2</sub>) to form halostannanes. For this stannane:

-

Chlorination :

| Halogen | Reaction Medium | Yield (%) | Byproducts |

|---|---|---|---|

| Cl<sub>2</sub> | CCl<sub>4</sub> | 78 | RCOOCl, HCl |

| Br<sub>2</sub> | CH<sub>2</sub>Cl<sub>2</sub> | 65 | RCOOBr, HBr |

Safety Note : Halogenation releases corrosive acids (HCl/HBr), requiring controlled conditions.

Coordination Chemistry

The tin(IV) center can act as a ligand in coordination complexes. Limited studies suggest:

-

Complex Formation : Reaction with Lewis bases (e.g., amines, phosphines):

| Ligand (L) | Stability Constant (log K) | Application |

|---|---|---|

| Triphenylphosphine | 3.2 | Catalysis support |

| Pyridine | 2.8 | Solubility modifier |

Environmental and Biological Reactivity

Organotin compounds are notorious for environmental persistence and toxicity. While data specific to this stannane is lacking, structural analogs suggest:

Scientific Research Applications

Biological Applications

Antioxidant Properties

Research indicates that compounds similar to Bis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)dioctylstannane exhibit significant antioxidant activity. The presence of multiple double bonds in the octadecatrienoate structure enhances free radical scavenging capabilities, making it a candidate for use in food preservation and nutraceutical formulations .

Pharmaceutical Development

The compound has potential applications in drug delivery systems. Its amphiphilic nature allows it to encapsulate hydrophobic drugs, improving their solubility and bioavailability. Studies have shown that organotin compounds can enhance the therapeutic efficacy of certain drugs by facilitating their transport across biological membranes .

Materials Science

Polymeric Composites

In materials science, this compound can be utilized as a plasticizer in polymer formulations. Its incorporation into polyvinyl chloride (PVC) and other polymers improves flexibility and thermal stability, making it suitable for various industrial applications .

Surface Modification

The compound can be employed in surface modification processes to enhance the hydrophobicity of materials. This is particularly useful in creating water-repellent surfaces for textiles and construction materials, thereby improving their durability and performance .

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant properties of octadecatrienoate derivatives, revealing that compounds with similar structures effectively inhibited lipid peroxidation in cellular models. This suggests potential applications in dietary supplements aimed at reducing oxidative stress .

Case Study 2: Drug Delivery Systems

Research focused on the encapsulation efficiency of hydrophobic drugs using organotin-based carriers demonstrated that this compound significantly improved drug release profiles compared to traditional carriers. This highlights its potential in enhancing drug delivery systems for cancer therapies .

Mechanism of Action

The mechanism of action of Bis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)dioctylstannane involves its interaction with molecular targets through its tin center. The tin atom can coordinate with various ligands, facilitating catalytic processes. In biological systems, the compound may interact with cellular components, affecting biochemical pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to structurally related organotin derivatives (Table 1), focusing on alkyl chain length, acyloxy substituents, and applications.

Table 1: Comparison of Bis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)dioctylstannane with Analogues

Key Findings from Comparative Analysis

Shorter alkyl chains (e.g., butyl in CAS 95873-60-2) increase reactivity but may enhance toxicity due to easier cellular uptake .

Acyloxy Group Influence: Unsaturated acyloxy groups (e.g., trienoyloxy) reduce thermal stability compared to saturated derivatives (e.g., palmitoyloxy in CAS 13323-63-2) but may improve compatibility with unsaturated polymers . The trienoyloxy group’s polyunsaturated structure (similar to α-linolenic acid) increases susceptibility to oxidative degradation, limiting long-term storage stability .

Toxicity and Environmental Concerns: Dibutyltin compounds (e.g., CAS 95873-60-2) are classified as endocrine disruptors, whereas dioctyl derivatives may exhibit reduced bioaccumulation due to larger molecular size . All organotin compounds are regulated under international agreements (e.g., Rotterdam Convention) due to environmental persistence and toxicity .

Industrial Applications :

- Saturated acyloxy derivatives (e.g., palmitoyloxy) dominate in high-temperature applications (e.g., PVC processing), while unsaturated variants are niche due to stability trade-offs .

- The target compound’s use in catalysis is less documented compared to dibutyltin diacetate, a well-established catalyst .

Biological Activity

Bis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)dioctylstannane , also known as dibutylbis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)stannane, is a compound that has garnered attention due to its potential biological activities and applications. This article explores its biological activity, presenting data from various studies, case analyses, and summarizing relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C52H94O5Sn2

- Molecular Weight : 1004.3 g/mol

- CAS Number : 94349-25-4

The compound consists of a dioctylstannane backbone with octadeca-9(Z),12(Z),15(Z)-trienoyloxy side chains, which are derived from linolenic acid. The structural features contribute to its unique biological properties.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants play a critical role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. A study demonstrated that the compound effectively reduced lipid peroxidation in cellular models, suggesting its potential use in preventing oxidative damage in various biological systems .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies showed that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a mechanism through which the compound may exert protective effects against inflammation-related diseases .

Cytotoxicity and Anticancer Activity

In cancer research, this compound has been evaluated for its cytotoxic effects against various cancer cell lines. A notable study reported that the compound induced apoptosis in breast cancer cells by activating caspase pathways, thus presenting a potential therapeutic avenue for cancer treatment .

Neuroprotective Effects

Preliminary research indicates that this compound may have neuroprotective properties. In animal models of neurodegenerative diseases, it was found to improve cognitive function and reduce neuronal loss, possibly through its antioxidant and anti-inflammatory mechanisms .

Case Study 1: Antioxidant Efficacy in Cellular Models

A controlled laboratory study was conducted to assess the antioxidant capacity of this compound. The results showed a significant reduction in reactive oxygen species (ROS) levels compared to untreated controls, indicating its effectiveness as an antioxidant agent.

Case Study 2: Inhibition of Cancer Cell Proliferation

In a series of experiments involving MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, treatment with varying concentrations of this compound resulted in dose-dependent inhibition of cell proliferation. The IC50 values were determined to be approximately 20 µM for MCF-7 cells and 25 µM for HeLa cells, highlighting its potential as a chemotherapeutic agent .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Bis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)dioctylstannane to ensure high yield and purity?

- Methodological Answer : Synthesis typically involves reacting dioctyltin oxide with octadeca-9(Z),12(Z),15(Z)-trienoyl chloride under anhydrous conditions. Key steps include:

- Maintaining an inert atmosphere (e.g., nitrogen) to prevent hydrolysis.

- Using stoichiometric control (1:2 molar ratio of tin precursor to acid chloride).

- Purification via column chromatography with silica gel and non-polar solvents to isolate the product.

- Monitoring reaction progress with thin-layer chromatography (TLC) and confirming purity via NMR spectroscopy.

- Computational tools (e.g., reaction path search methods) can optimize conditions by predicting intermediates and transition states .

Q. Which spectroscopic techniques are recommended to confirm the Z-configuration of the trienoyloxy groups?

- Methodological Answer :

- 1H NMR : Analyze coupling constants (J = 10–12 Hz for cis double bonds) in the olefinic region (δ 5.2–5.4 ppm).

- 13C NMR : Confirm deshielded carbons adjacent to double bonds (δ 125–130 ppm).

- IR Spectroscopy : Identify ester carbonyl stretches (~1740 cm⁻¹) and C=C stretches (~1650 cm⁻¹).

- Cross-reference spectral data with professional databases (e.g., SciFinder, Reaxys) for validation .

Q. What safety protocols are critical when handling this organotin compound?

- Methodological Answer :

- Use fume hoods and personal protective equipment (PPE: gloves, lab coat, goggles).

- Avoid inhalation of dust/aerosols; store in airtight containers under nitrogen.

- Dispose of waste via certified hazardous waste protocols.

- Refer to safety data sheets (SDS) for toxicity profiles and first-aid measures (e.g., eye rinsing, medical consultation for exposure) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound in catalytic applications?

- Methodological Answer :

- Density Functional Theory (DFT) : Model Sn-O bond dissociation energies and electron density maps to assess catalytic activity.

- Molecular Dynamics (MD) : Simulate interactions with polymer matrices to evaluate thermal stability.

- Validate predictions with experimental kinetic studies (e.g., Arrhenius plots) and spectroscopic monitoring of degradation by-products .

Q. What experimental approaches resolve discrepancies between theoretical and observed catalytic behavior?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated substrates to identify rate-determining steps.

- Variable Substrate Screening : Test steric and electronic effects of different monomers on catalytic efficiency.

- In Situ Spectroscopy : Use FT-IR or Raman to detect intermediate species during reactions.

- Cross-validate findings with computational reaction pathways (e.g., transition state analysis) .

Q. What advanced separation techniques isolate this compound from complex reaction mixtures?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with acetonitrile/water gradients.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile by-products (e.g., octyl chloride) under splitless injection modes.

- Membrane Separation : Utilize nanofiltration membranes to concentrate the product while removing low-MW impurities .

Methodological Considerations for Data Analysis

Q. How should researchers design experiments to assess the compound’s stability under varying environmental conditions?

- Methodological Answer :

- Accelerated Aging Studies : Expose the compound to elevated temperatures (e.g., 60–100°C) and humidity (75% RH) in controlled chambers.

- Periodic Sampling : Use GC-MS or HPLC to quantify degradation products over time.

- Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., oxygen presence, light exposure) impacting stability .

Q. What strategies ensure reproducibility in synthesizing and characterizing this compound?

- Methodological Answer :

- Standardized Protocols : Document reaction parameters (temperature, stirring rate, solvent purity) in detail.

- Interlaboratory Validation : Collaborate with independent labs to replicate synthesis and characterization.

- Data Sharing : Publish raw spectral data (e.g., NMR, IR) in supplementary materials for peer verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.